2-Isopropoxyphenol

描述

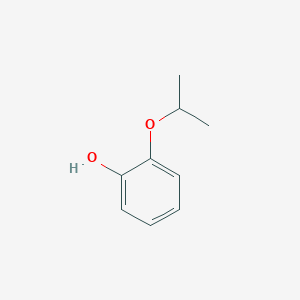

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCUUYCDKVNVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041431 | |

| Record name | 2-Isopropoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Isopropoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

100 - 102 °C | |

| Record name | 2-Isopropoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4812-20-8, 28801-34-5 | |

| Record name | 2-Isopropoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzendiol, (1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028801345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-isopropoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X51P4UE6X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Isopropoxyphenol

One of the primary and well-established methods for synthesizing this compound is through the monoetherification of catechol (1,2-dihydroxybenzene). This reaction involves treating catechol with an isopropyl halide, such as isopropyl bromide or isopropyl chloride. The process is typically conducted under alkaline conditions in an organic solvent. The fundamental mechanism is a nucleophilic substitution where the catechol, activated by a base, attacks the isopropyl halide.

A general procedure involves refluxing a mixture of catechol, an alkali-metal salt (like potassium carbonate), a phase-transfer catalyst, and the isopropyl halide in a suitable solvent such as butanone or toluene. chinesechemsoc.org After a period of reflux, the solvent is partially removed, and the product is isolated through a series of extraction and distillation steps. chinesechemsoc.org Yields can vary based on reaction time and the specific halide used; for instance, refluxing for 8 hours with isopropyl bromide can yield 54%, while a 32-hour reflux can increase the yield to over 60%. chinesechemsoc.org While isopropyl bromide is more reactive, isopropyl chloride can be a more cost-effective alternative, though it may require an autoclave for the reaction to proceed efficiently. chinesechemsoc.orgchinesechemsoc.org

The efficiency and selectivity of the monoetherification of catechol are critically dependent on the supporting reagents, namely alkali-metal salts and catalysts.

Alkali-Metal Salts: Solid inorganic bases, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521), play a crucial role in the reaction. chinesechemsoc.orgchinesechemsoc.org Their primary function is to deprotonate one of the phenolic hydroxyl groups of catechol. This creates a phenoxide anion, which is a much stronger nucleophile than the neutral catechol molecule. Current time information in Mid Ulster, GB. This activation is essential for the subsequent nucleophilic attack on the electrophilic carbon of the isopropyl halide. The molar ratio between the catechol and the solid base is an important parameter, typically ranging from 2.5 to 0.5. chinesechemsoc.org

Phase-Transfer Catalysts (PTC): To overcome the challenge of reacting a solid base with reactants dissolved in an organic solvent, a phase-transfer catalyst is employed. chinesechemsoc.orgacs.org These catalysts facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the isopropyl halide is dissolved. acs.org This greatly accelerates the reaction rate. acs.org Commonly used phase-transfer catalysts include:

Quaternary Ammonium (B1175870) or Phosphonium Salts: These salts, such as tetrabutylammonium (B224687) bromide, are effective in shuttling the anion between phases. chinesechemsoc.orgacs.org

Polyethers: Polyhydroxyalkyl monoethers, like polyethylene (B3416737) glycol, can also function as effective solid-liquid phase-transfer catalysts by complexing with the alkali metal cation, which enhances the reactivity of the phenoxide anion. chinesechemsoc.org

The combination of a solid base and a PTC allows the reaction to proceed under milder conditions with high conversion and excellent selectivity for the desired monoether product, this compound. chinesechemsoc.org

Table 1: Components in the Monoetherification of Catechol

| Component | Type | Function | References |

|---|---|---|---|

| Catechol | Substrate | The starting phenol (B47542) providing the aromatic ring and hydroxyl group. | chinesechemsoc.org |

| Isopropyl Halide | Reagent | Provides the isopropyl group for etherification. | chinesechemsoc.orgchinesechemsoc.org |

| Potassium Carbonate | Base | Deprotonates catechol to form the reactive phenoxide anion. | chinesechemsoc.orgresearchgate.net |

| Quaternary Ammonium Salt | Catalyst | Acts as a phase-transfer catalyst to move the phenoxide anion into the organic phase. | chinesechemsoc.orgchinesechemsoc.org |

| Polyethylene Glycol | Catalyst | Can act as a phase-transfer catalyst by complexing metal cations. | chinesechemsoc.org |

A synthetic route to this compound starting from 2-isopropoxyphenylchloroformate is not a standard or established methodology. Chemical literature indicates the relationship is reversed. This compound serves as the key intermediate or starting material for the synthesis of other compounds, such as the carbamate (B1207046) pesticide Propoxur (B1679652). Current time information in Mid Ulster, GB.ebi.ac.uk In the synthesis of Propoxur, this compound is reacted with an agent like methyl isocyanate. The compound 2-isopropoxyphenylchloroformate is itself a derivative of this compound, not a precursor to it.

Monoetherification of Catechol with Isopropyl Halides

Advanced Synthetic Approaches and Innovations

Beyond its role as a synthetic intermediate, this compound has found a modern application as a crucial co-catalyst in advanced organic reactions. Specifically, it functions as a Brønsted acid co-catalyst in a dual-catalysis system for the redox-neutral coupling of 1,3-dienes and aldehydes. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org This reaction provides a highly atom-economical and by-product-free method to produce valuable dienol structures, which are present in numerous bioactive compounds. chinesechemsoc.org The use of this compound in this system was found to be critical for achieving both high reactivity and selectivity. chinesechemsoc.orgchinesechemsoc.org

The specific reaction involves a dual-catalytic system using a nickel complex as the primary catalyst and this compound as a Brønsted acid co-catalyst. chinesechemsoc.org This system effectively couples simple, readily available 1,3-dienes with aldehydes to form dienols with high yield and stereoselectivity. chinesechemsoc.orgchinesechemsoc.org

A proposed mechanism suggests that the reaction begins with the oxidative cyclization of the Ni(0) catalyst, the 1,3-diene, and the aldehyde to form a five-membered nickelacycle intermediate. chinesechemsoc.orgresearchgate.net The Brønsted acid, this compound, then plays a key role by protonating this nickelacycle. chinesechemsoc.org This protonation step is followed by β-hydride elimination, which releases the final dienol product and regenerates a Ni-H species, allowing the catalytic cycle to continue. chinesechemsoc.org The choice of Brønsted acid is crucial; simpler acids or other phenols were less effective, highlighting the unique and critical role of this compound in enabling this transformation. chinesechemsoc.org

Table 2: Catalytic System for Redox-Neutral Coupling

| Component | Type | Function | References |

|---|---|---|---|

| Nickel(0) complex (e.g., Ni(cod)₂) | Primary Catalyst | Facilitates the oxidative cyclization of substrates. | chinesechemsoc.org |

| Phosphine Ligand (e.g., PCyp₃) | Ligand | Modulates the reactivity and stability of the nickel catalyst. | chinesechemsoc.org |

| This compound | Co-catalyst | Acts as a Brønsted acid to protonate the nickelacycle intermediate, critical for product formation and selectivity. | chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org |

| 1,3-Diene | Substrate | One of the coupling partners. | chinesechemsoc.org |

| Aldehyde | Substrate | The second coupling partner. | chinesechemsoc.org |

Application as a Brønsted Acid Co-catalyst in Redox-Neutral Coupling Reactions

Mechanistic Insights into Co-catalytic Role

Information regarding the co-catalytic role of this compound is not available in the reviewed scientific literature.

Derivatization Strategies of this compound for Analytical and Synthetic Purposes

Derivatization is a crucial technique in chemical analysis, modifying an analyte to enhance its properties for separation and detection. For this compound, several strategies are employed to improve its volatility and detectability, particularly for gas chromatography (GC) and spectrophotometric methods.

Formation of Pentafluorobenzyl Ethers for Gas Chromatography

To enhance the analysis of phenolic compounds like this compound by gas chromatography, derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr), is a widely used technique. inchem.org This process converts the polar phenolic hydroxyl group into a less polar pentafluorobenzyl (PFB) ether. The resulting derivative is more volatile and thermally stable, leading to improved chromatographic peak shape and resolution. nih.govresearchgate.net

The primary advantage of this method is the introduction of a polyfluorinated group, which is strongly electron-capturing. This makes the derivative highly sensitive to detection by an electron capture detector (ECD), a common detector for GC systems that is particularly effective for halogenated compounds. inchem.orgresearchgate.net The reaction proceeds by nucleophilic substitution, where the phenoxide ion of this compound attacks the benzyl (B1604629) bromide, displacing the bromide ion. This derivatization can be performed in various solvents and may be facilitated by a phase-transfer catalyst, such as a quaternary ammonium salt, or a crown ether to enhance the reactivity of the phenoxide anion. researchgate.net The high sensitivity of GC-ECD or GC-mass spectrometry with negative-ion chemical ionization (NICI-MS) for PFB derivatives allows for the trace-level determination of phenols in complex matrices. researchgate.net

Table 1: General Conditions for Pentafluorobenzyl Bromide (PFBBr) Derivatization of Phenols

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) | Forms a volatile, electron-capturing derivative. | inchem.org |

| Catalyst (optional) | Tetrabutylammonium hydrogen sulfate (B86663) or 18-Crown-6 | Enhances reactivity of the phenoxide anion. | researchgate.net |

| Base | Potassium carbonate or Sodium hydroxide | Deprotonates the phenol to form the reactive phenoxide. | researchgate.net |

| Reaction Conditions | Shaking at 25°C or heating up to 80°C | Varies depending on the specific phenol and desired reaction time. | researchgate.netnih.gov |

| Detection Method | GC-ECD or GC-NICI-MS | Provides high sensitivity for the halogenated derivative. | inchem.orgresearchgate.net |

Chloropropyl Derivatization for GC-MS/MS Analysis

Information regarding the chloropropyl derivatization of this compound for GC-MS/MS analysis is not available in the reviewed scientific literature.

Spectrophotometric Derivatization with Diazotized 4-Aminopyridine (B3432731)

Spectrophotometry offers an alternative method for quantifying phenols through color-forming reactions. A general and effective method involves an azo coupling reaction between a phenol and a diazotized primary aromatic amine in an alkaline medium. rsc.orgekb.egresearchgate.net While specific data for 4-aminopyridine is limited, the mechanism follows a well-established pathway applicable to various aromatic amines.

The process begins with the diazotization of a primary aromatic amine, such as aniline (B41778) or its derivatives, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0–5 °C). youtube.comchemguide.co.uk This reaction forms a relatively unstable diazonium salt.

Subsequently, the diazonium salt acts as an electrophile and is added to a cooled, alkaline solution of the phenol (e.g., this compound). chemguide.co.uk The alkaline conditions deprotonate the phenol, forming a highly activated phenoxide ion. This ion then attacks the terminal nitrogen of the diazonium salt, resulting in the formation of a brightly colored azo compound. rsc.orgchemguide.co.uk The intensity of the color, which can be measured with a spectrophotometer, is proportional to the concentration of the phenol. ekb.eg Research on various diazotized arylamines, such as 2,4,6-trimethylaniline, shows this method can achieve detection limits in the low micromolar range. rsc.org

Table 2: General Steps for Spectrophotometric Determination of Phenols via Azo Coupling

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Primary aromatic amine, Sodium nitrite (NaNO₂), HCl or H₂SO₄ | youtube.com |

| 2. Azo Coupling | Electrophilic substitution of the diazonium salt onto the activated phenol. | Diazonium salt, Phenolic compound, Sodium hydroxide (NaOH) | chemguide.co.uk |

| 3. Measurement | Spectrophotometric measurement of the resulting colored azo dye. | N/A | ekb.eg |

Reactivity Studies and Reaction Mechanisms

Hydrolysis Pathways Yielding this compound

This compound is the principal metabolite and degradation product of the N-methylcarbamate insecticide, propoxur. inchem.orgscbt.com Its formation occurs primarily through the hydrolysis of the carbamate ester linkage in propoxur. This cleavage can proceed through both abiotic (chemical) and biotic (microbial) pathways. inchem.orgnih.gov

Abiotic Hydrolysis: The chemical hydrolysis of propoxur is highly dependent on pH. The carbamate ester bond is susceptible to cleavage under alkaline conditions. inchem.orgnih.gov In neutral aqueous solutions (pH 7) at 20°C, propoxur hydrolyzes relatively slowly. However, the rate of hydrolysis increases significantly as the pH becomes more alkaline. inchem.org For instance, at 20°C, the half-life of propoxur is 40 minutes at pH 10.8 but drops to just one minute at pH 12.8. inchem.org Under acidic conditions, the compound is comparatively stable. nemi.gov The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group, leading to the cleavage of the ester bond and the formation of this compound and N-methylcarbamic acid, which is unstable and further decomposes.

Biotic Hydrolysis: In environmental and biological systems, the degradation of propoxur is often mediated by microorganisms. nemi.gov The key step is the enzymatic hydrolysis of the carbamate linkage, catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. nih.govresearchgate.net Several bacterial strains, including species from genera such as Aminobacter and Pseudomonas, have been identified as capable of degrading propoxur. nih.gov These microorganisms utilize the hydrolase enzyme to cleave propoxur into this compound and methylamine, often using the breakdown products as sources of carbon and nitrogen for growth. nih.gov This enzymatic pathway is a crucial detoxification step in both soil and aquatic environments. nih.gov

Electrochemical Deoxygenation-Hydrogenation Reactions

While specific studies on the electrochemical deoxygenation-hydrogenation of this compound are not extensively documented, research on similar bio-phenolic compounds provides insight into potential transformation pathways. Electrocatalytic hydrogenation (ECH) is a promising "green" method for upgrading oxygenated bio-oils under mild conditions. rsc.org However, it has faced challenges such as low current density and faradaic efficiency. rsc.org

A significant advancement in this area is the use of a dual-catalyst system, which has been shown to achieve high faradaic efficiency (over 99% for some compounds) and high current densities in the hydrogenation of model bio-oil compounds. rsc.org This system typically consists of a suspended noble-metal catalyst and a soluble polyoxometalate (POM). rsc.org The POM is thought to act as a superacid, altering the conventional hydrogenation route to a carbocation mechanism, which facilitates effective electrolytic deoxygenation. rsc.orgresearchgate.net

For instance, in the case of phenol, a related compound, a dual-catalyst system of suspended Pt/C and silicotungstic acid (SiW12) has been used. researchgate.net The proposed reaction mechanism involves the initial hydrogenation of phenol on the platinum catalyst surface to produce cyclohexanol (B46403). researchgate.netrsc.org Subsequently, the cyclohexanol is protonated in the acidic solution, followed by dehydration to form a cyclohexyl carbocation, which is then hydrogenated to cyclohexane. rsc.org

A study on the electrochemical hydrogenation of phenol and guaiacol (B22219) in a phosphoric acid solution (in the absence of the SiW12 mediator) demonstrated the conversion of these compounds, although with varying product selectivities. rsc.org This suggests that direct electrocatalysis can also effect hydrogenation, albeit potentially with different efficiencies and product distributions compared to the dual-catalyst system.

The application of such a dual-catalyst electrochemical hydrodeoxygenation system to this compound could theoretically lead to the formation of isopropoxycyclohexane or even complete deoxygenation and hydrogenation to form propylcyclohexane, though specific experimental data is not available.

Oxidative Pathways and Metabolite Formation (e.g., in vivo and in vitro studies)

This compound is recognized as a metabolite of the carbamate insecticide propoxur. scbt.comthermofisher.com Its formation is a result of the metabolic breakdown of the parent compound in biological systems. While detailed in vivo and in vitro metabolism studies specifically for this compound are limited in the public domain, the metabolic fate of structurally related compounds can offer valuable insights into its potential oxidative pathways.

Studies on other isopropyl-containing aromatic compounds suggest that the isopropyl moiety is a likely site for metabolic attack. For example, the in vitro metabolism of 2-isopropyl-9H-thioxanthen-9-one using rat and human subcellular preparations revealed that metabolism is primarily directed towards the isopropyl group and the sulfur atom. nih.gov This resulted in the formation of several polar metabolites, including a reactive epoxide metabolite. nih.gov The formation of this epoxide was supported by the identification of a corresponding 1,2-diol metabolite, which arises from the hydrolysis of the epoxide. nih.gov

Similarly, the biotransformation of 2-methylpropene (isobutene), which contains a structurally similar branched alkyl group, has been shown to proceed via the formation of an epoxide, 2-methyl-1,2-epoxypropane (MEP). nih.gov This epoxidation is dependent on cytochrome P-450 monooxygenases. nih.gov The resulting epoxide is then further metabolized by epoxide hydrolase and glutathione (B108866) S-transferase. nih.gov

Based on these analogous metabolic pathways, it is plausible that the oxidative metabolism of this compound involves the enzymatic modification of the isopropyl group. Potential metabolic transformations could include hydroxylation of one of the methyl groups on the isopropyl moiety or the tertiary carbon, leading to the formation of more polar alcohol or diol metabolites. The formation of an epoxide on the aromatic ring is also a possibility, a common pathway for the metabolism of phenolic compounds.

The Human Metabolome Database (HMDB) indicates that this compound has been detected in some foods, suggesting it can be ingested and potentially undergo metabolism. hmdb.ca However, specific metabolic pathways in humans have not been detailed. hmdb.ca

Table of Potential Metabolic Reactions for this compound (Hypothetical)

| Metabolic Reaction | Potential Metabolite(s) | Enzymatic System (Postulated) |

| Isopropyl Group Hydroxylation | 1-(2-hydroxyphenoxy)propan-2-ol | Cytochrome P-450 |

| 2-(2-hydroxyphenoxy)propane-1-ol | Cytochrome P-450 | |

| Aromatic Ring Hydroxylation | 3-Isopropoxybenzene-1,2-diol | Cytochrome P-450 |

| 4-Isopropoxybenzene-1,2-diol | Cytochrome P-450 | |

| O-Dealkylation | Catechol and Isopropanol (B130326) | Cytochrome P-450 |

| Conjugation | 2-Isopropoxyphenyl glucuronide | UGTs |

| 2-Isopropoxyphenyl sulfate | SULTs |

Analytical Chemistry of 2 Isopropoxyphenol

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly gas and liquid chromatography coupled with various detectors, form the cornerstone of 2-isopropoxyphenol analysis. These techniques offer the high selectivity and sensitivity required for trace-level detection in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with mass spectrometry is a powerful and widely used tool for the determination of this compound in human urine. dphen1.com The technique's high separation efficiency and the specificity of mass spectrometric detection allow for reliable identification and quantification. dphen1.comsrce.hr GC-MS methods typically involve a derivatization step to increase the volatility and thermal stability of this compound. phenomenex.comresearchgate.netjfda-online.com The use of a mass-selective detector, often operated in the single-ion monitoring (SIM) mode, enhances selectivity and sensitivity, enabling the detection of low concentrations of the analyte. nih.gov

Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity compared to single quadrupole GC-MS. By monitoring specific precursor-to-product ion transitions, GC-MS/MS minimizes matrix interference, which is a common challenge in the analysis of complex biological samples like urine. dphen1.comnih.gov This leads to lower detection limits and improved accuracy. dphen1.com A large-volume-injection GC-MS/MS (LVI-GC-MS/MS) method has been developed for the simultaneous measurement of 20 phenolic metabolites, including this compound, in human urine samples. dphen1.com

Effective sample preparation is a critical step for the reliable analysis of this compound in biological matrices. Since this compound is excreted in urine primarily as its glucuronide and sulfate (B86663) conjugates, a hydrolysis step is necessary to cleave these conjugates and release the free form of the analyte. nih.gov Both enzymatic hydrolysis, using β-glucuronidase/arylsulfatase from Helix pomatia, and acid hydrolysis (e.g., with hydrochloric acid) have been successfully employed. nih.govnih.govmdpi.com Studies have shown that hydrochloric acid hydrolysis can be as effective as the more expensive enzymatic methods. dphen1.com

Following hydrolysis, extraction is performed to isolate this compound from the complex urine matrix. Common techniques include liquid-liquid extraction (LLE) with solvents like ethyl acetate or a mixture of hexane and methyl tert-butyl ether, and solid-phase extraction (SPE) using reversed-phase cartridges. dphen1.comnih.gov SPE has been noted for its efficiency in sample cleanup. dphen1.com One method involved steam distillation followed by solid-phase extraction on a reversed-phase column.

To enhance volatility and improve chromatographic performance for GC analysis, this compound is typically derivatized. phenomenex.comresearchgate.netjfda-online.com Silylation is a common derivatization technique, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the phenolic group with a trimethylsilyl (TMS) group. nih.govnih.govnih.gov Another approach is the formation of pentafluorobenzyl (PFB) ethers. This derivatization not only increases volatility but also introduces an electrophoric group, which can enhance sensitivity when using an electron capture detector (ECD).

| Sample Preparation Step | Technique/Reagent | Purpose | Reference |

| Hydrolysis | Enzymatic (β-glucuronidase/arylsulfatase) | Cleavage of glucuronide/sulfate conjugates | nih.gov |

| Acid (Hydrochloric Acid) | Cleavage of glucuronide/sulfate conjugates | dphen1.commdpi.com | |

| Extraction | Liquid-Liquid Extraction (LLE) | Isolation of analyte from matrix | dphen1.com |

| Solid-Phase Extraction (SPE) | Cleanup and concentration of analyte | dphen1.comnih.gov | |

| Steam Distillation | Initial cleanup step | ||

| Derivatization | Silylation (BSTFA, MSTFA) | Increase volatility and thermal stability | nih.govnih.govnih.gov |

| Pentafluorobenzylation (Pentafluorobenzyl bromide) | Increase volatility and detector sensitivity |

To ensure the accuracy and precision of quantitative analysis, an internal standard (IS) is incorporated into the analytical method. The IS is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before sample preparation. It helps to correct for the loss of analyte during sample processing and for variations in instrument response. For the analysis of this compound, 2-ethoxyphenol has been successfully used as an internal standard. nih.govsigmaaldrich.com Isotope-labeled internal standards, such as this compound-d7, are also ideal as they exhibit nearly identical chemical behavior to the analyte, improving the accuracy of mass spectrometry and liquid chromatography methods. While not specifically documented for this compound analysis, 2-phenoxybenzoic acid is another compound that has been utilized as an internal standard in GC-MS methods for the determination of acidic herbicides.

The validation of analytical methods is crucial to ensure their reliability. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as the coefficient of variation, CV, or relative standard deviation, RSD). For the GC-MS analysis of this compound in urine, a detection limit of 6 µg/L has been reported, with an analytical recovery from spiked urine of over 95%. nih.gov Another highly sensitive GC-MS method reported a detection limit of 0.5 µg/L. A GC-MS/MS method for multiple phenolic compounds, including this compound, achieved even lower method detection limits (MDLs) in the range of 0.7–9.8 pg/mL. dphen1.com

The precision of these methods is typically evaluated at different concentration levels. For instance, one study reported between-day coefficients of variation of 20%, 10%, 7%, and 4% for concentrations of 15, 29, 150, and 213 µg/L, respectively. nih.gov The GC-MS/MS method demonstrated satisfactory intraday and interday precision with RSDs less than or equal to 19%. dphen1.com

| Method | Matrix | LOD/LOQ | Accuracy (Recovery) | Precision (CV/RSD) | Reference |

| GC-MS | Urine | LOD: 6 µg/L | >95% | 4-20% (between-day) | nih.gov |

| GC-MS | Urine | LOD: 0.5 µg/L | - | <5% | |

| GC-MS/MS | Urine | MDL: 0.7-9.8 pg/mL | 70-126% | ≤19% | dphen1.com |

High Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a viable alternative to GC-MS for the analysis of this compound. This technique separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. A significant advantage of HPLC is that it often does not require derivatization for polar compounds like this compound. An HPLC method with UV detection at 270 nm has been developed for the simultaneous determination of propoxur (B1679652) and this compound in rat blood and urine.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). phenomenex.com The selection of the column is critical for achieving good separation. C18 columns are widely used and have proven effective for the separation of a broad range of analytes, including phenolic compounds. ymcamerica.comlearnaboutpharma.com The separation of this compound can be achieved on a C18 column with a mobile phase containing acetonitrile and an aqueous buffer (e.g., phosphate buffer). science.gov By adjusting the pH of the mobile phase, the retention of ionizable compounds like phenols can be controlled, thereby optimizing the separation. phenomenex.com

Mobile Phase Optimization for LC-MS Compatibility

The successful analysis of compounds like this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is critically dependent on the composition of the mobile phase. The mobile phase transports the analyte through the chromatographic column and must be optimized to ensure efficient separation, good peak shape, and compatibility with the mass spectrometer's ionization source phenomenex.com.

Optimization strategies for reversed-phase LC, a common mode for analyzing phenolic compounds, involve adjusting the type and concentration of organic solvents, pH, and additives phenomenex.comchromatographyonline.com.

Organic Solvents : Acetonitrile and methanol are the most common organic solvents used as the strong mobile phase (Mobile Phase B) chromatographyonline.com. The choice of solvent affects the elution strength; for instance, acetonitrile generally has a stronger elution strength than methanol chromatographyonline.com. The composition of the mobile phase is often varied during the analysis using a gradient elution, where the concentration of the organic solvent is increased over time to improve resolution and reduce analysis time phenomenex.com.

pH and Modifiers : Since most analytes, including phenols, are ionizable, controlling the mobile phase pH is crucial for retention and peak shape chromatographyonline.com. For MS compatibility, volatile buffers and pH modifiers are required. Common additives include formic acid, acetic acid, ammonium (B1175870) formate, and ammonium acetate nih.govnih.govresearchgate.net. These modifiers help to control the pH and improve the ionization efficiency in the MS source. For example, using 10 mM ammonium formate with 0.125% formic acid has been shown to provide excellent performance for separating various polar metabolites in hydrophilic interaction liquid chromatography (HILIC) nih.gov. Similarly, for lipid analysis in reversed-phase LC, 10 mM ammonium formate, with or without 0.1% formic acid, can permit high signal intensity and robust retention times nih.govresearchgate.net. The selection of the appropriate modifier is a compromise to achieve the best sensitivity, peak shape, and separation for the specific analyte.

Capillary Gas Chromatography

Capillary Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds like this compound 50megs.com. It is particularly effective when coupled with a mass-selective detector (MSD), providing high selectivity and sensitivity nih.gov.

A specific method has been developed for the determination of this compound in urine to assess occupational exposure to the pesticide propoxur nih.gov. The key aspects of this method include:

Sample Preparation : Since this compound is excreted in urine as a conjugate, a hydrolysis step is necessary to release the free analyte. This is followed by solvent extraction to isolate the compound from the complex urine matrix nih.gov.

Chromatographic Separation : A capillary column is used, which offers high resolution (efficiency) to separate the analyte from other endogenous compounds sigmaaldrich.com. The choice of stationary phase is critical; a non-polar or intermediate-polar phase is typically suitable for phenolic compounds .

Detection : A mass-selective detector operating in single-ion monitoring (SIM) mode is used for quantification. This mode enhances selectivity and sensitivity by monitoring only specific mass fragments characteristic of this compound, allowing for a detection limit of 6 µg/L in urine nih.gov.

The method was validated to ensure its reliability, demonstrating an analytical recovery of over 95% from spiked urine samples. The precision of the method was found to be concentration-dependent, with between-day coefficients of variation ranging from 4% to 20% nih.gov.

Table 1: Precision of Capillary GC-MS Method for this compound in Urine

| Concentration (µg/L) | Between-Day Coefficient of Variation (%) |

|---|---|

| 15 | 20 |

| 29 | 10 |

| 150 | 7 |

| 213 | 4 |

Spectroscopic Methods for Detection and Characterization

Spectrophotometric Analysis of Derived Products

Spectrophotometry is a widely used analytical technique due to its simplicity and cost-effectiveness. However, many molecules, including this compound, may lack a suitable chromophore, preventing direct analysis in the UV-Visible range semanticscholar.org. To overcome this, chemical derivatization can be employed to convert the analyte into a product with strong absorption in the visible spectrum semanticscholar.org.

For phenolic compounds, a common strategy is to react the hydroxyl group with a derivatizing agent to form a colored complex. For example, phenols can be reacted with isobutyl chloroformate to form isobutoxycarbonyl derivatives nih.gov. While this specific derivatization is intended for GC analysis, the principle of creating a new, more easily detectable molecule is the same. A suitable derivatization reaction for spectrophotometry would involve an agent that creates a colored product upon reaction with the phenolic group of this compound. The intensity of the color, measured by a spectrophotometer at a specific wavelength (λmax), would be proportional to the concentration of the analyte.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid analysis, and relatively low-cost instrumentation for the detection of electroactive compounds like this compound amelchem.com.

Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

The electrochemical behavior of this compound has been investigated using voltammetric techniques at a glassy carbon (GC) electrode lincoln.ac.uk.

Cyclic Voltammetry (CV) : CV studies revealed that this compound exhibits a quasi-reversible electrochemical behavior in a Britton-Robinson buffer (pH 2) lincoln.ac.uk. This technique provides information about the redox processes of the analyte.

Differential Pulse Voltammetry (DPV) : DPV is a more sensitive technique used for quantitative analysis because it effectively minimizes the background charging current brown.edunih.gov. Using DPV, a well-defined anodic peak for this compound was observed. The method demonstrated good linearity over a concentration range of 0.21 to 75 µM, with a calculated limit of detection (LOD) of 0.21 µM lincoln.ac.uk.

Molecularly Imprinted Polymer (MIP) Electrodes for Selective Detection

To enhance the selectivity and sensitivity of electrochemical detection, molecularly imprinted polymers (MIPs) can be used. MIPs are synthetic polymers with tailor-made recognition sites that are complementary to a specific target molecule, in this case, this compound lincoln.ac.ukmdpi.comnih.gov.

A MIP-based sensor for this compound was developed by electropolymerizing pyrrole (B145914) (a functional monomer) onto a glassy carbon electrode in the presence of this compound, which acts as a template molecule lincoln.ac.uk. After polymerization, the template is removed, leaving specific binding cavities.

This MIP-modified electrode demonstrated significantly improved performance compared to the bare electrode lincoln.ac.uk:

Enhanced Sensitivity : The sensor exhibited an oxidation peak at 0.737 V.

Wider Linear Range and Lower Detection Limit : The sensor showed excellent linearity for this compound concentrations from 0.09 to 45 µM lincoln.ac.uk.

Improved Limit of Detection : The LOD was lowered to 0.09 µM, a marked improvement over the bare glassy carbon electrode lincoln.ac.uk.

High Selectivity : The imprinted sensor showed a good response and selectivity towards this compound compared to other potentially interfering compounds lincoln.ac.uk.

The developed MIP sensor was successfully applied to determine this compound concentrations in samples from the in vitro metabolism of propoxur, demonstrating its practical utility lincoln.ac.uk.

Table 2: Comparison of Electrochemical Methods for this compound Detection

| Parameter | Bare Glassy Carbon Electrode (DPV) | MIP-Modified Electrode (DPV) |

|---|---|---|

| Linear Range | 0.21 - 75 µM | 0.09 - 45 µM |

| Limit of Detection (LOD) | 0.21 µM | 0.09 µM |

| Correlation Coefficient (r²) | 0.999 | 0.9969 |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

Quantum and molecular mechanics are foundational computational techniques used to model molecular systems. QM methods, based on solving the Schrödinger equation, offer high accuracy for electronic properties, while MM methods use classical physics to model larger systems, providing a balance between computational cost and accuracy. mdpi.comstanford.edu In the study of 2-isopropoxyphenol, these simulations are often applied in the context of designing molecularly imprinted polymers (MIPs), where understanding the specific interactions between the template molecule (this compound) and functional monomers is critical. mdpi.combiolscigroup.us

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational efficiency and accuracy, making it highly suitable for studying molecules like this compound. mdpi.comfiveable.me It is particularly effective for investigating the electronic structure and reactivity of many-atom systems. fiveable.me DFT applications for this compound focus on predicting its structural properties and its interaction energies with other molecules, which is crucial for designing selective receptors. mdpi.commdpi.com

DFT calculations are employed to optimize the geometry of this compound, predicting its most stable three-dimensional structure. This process involves minimizing the total energy of the molecule with respect to the positions of its atoms. fiveable.me Furthermore, DFT can accurately predict key properties such as bond dissociation energies (BDE). For phenolic compounds, the O-H bond dissociation energy is a critical parameter related to their antioxidant activity. Studies on various substituted phenols have shown that DFT methods, such as (RO)B3LYP, can calculate O-H BDE values that are in close agreement with experimental data. mdpi.com The calculations reveal how substituents on the phenol (B47542) ring, like the isopropoxy group at the ortho position, influence the bond strength through electronic effects. mdpi.com

A significant application of DFT is in the design of molecularly imprinted polymers (MIPs), where this compound acts as the template molecule. mdpi.combiolscigroup.us The success of molecular imprinting depends on the strength of the interaction between the template and the functional monomers in the pre-polymerization stage. mdpi.com DFT is used to calculate the binding energy (ΔE) between this compound and a library of potential functional monomers. A higher negative binding energy indicates a more stable template-monomer complex, leading to MIPs with better selectivity and affinity. mdpi.commdpi.com For instance, computational studies have identified pyrrole (B145914) as an effective functional monomer for designing a this compound-specific MIP. mdpi.com

The binding energy is typically calculated using the following equation:

ΔE = E(complex) - (E(template) + E(monomer))

Where:

E(complex) is the total energy of the optimized template-monomer complex.

E(template) is the total energy of the isolated, optimized template molecule (this compound).

E(monomer) is the total energy of the isolated, optimized functional monomer.

To better reflect experimental conditions, these calculations can also account for the presence of a solvent (porogen). mdpi.com

Below is an interactive table summarizing the role of DFT in these applications.

| DFT Application | Objective | Key Calculated Parameter | Significance for this compound |

|---|---|---|---|

| Geometry Optimization | To find the most stable 3D structure. | Total molecular energy, bond lengths, and angles. | Provides the foundational structure for all further simulations. fiveable.me |

| Bond Energy Prediction | To determine the strength of specific chemical bonds. | O-H Bond Dissociation Energy (BDE). | Informs on chemical reactivity and potential antioxidant properties. mdpi.com |

| Binding Energy Calculation | To screen functional monomers for MIP synthesis. | Binding Energy (ΔE) of the template-monomer complex. | Enables the rational design of highly selective polymers for this compound. mdpi.commdpi.com |

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a faster alternative to ab initio QM methods like DFT because they use parameters derived from experimental data to simplify calculations. mdpi.comdtic.mil While less accurate than DFT, PM3 is highly efficient for initial screenings and for optimizing the geometries of large molecular systems. mdpi.comresearchgate.net In the context of designing MIPs for this compound, PM3 is often used in combination with DFT. mdpi.com It can be employed to perform an initial, rapid optimization of the template-monomer complexes or to determine the optimal ratio of template to functional monomers before more computationally expensive DFT calculations are performed for final energy refinement. mdpi.com The PM3 method has been shown to be more accurate than other semi-empirical methods like AM1 for calculating binding energies. mdpi.com

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements and dynamic behavior of atoms and molecules over time. stanford.edunih.gov By solving Newton's equations of motion, MD simulations provide a time-evolving trajectory of a molecular system, offering insights into conformational changes, diffusion, and the stability of molecular complexes. stanford.edu

For this compound, MD simulations are valuable in the study of the pre-polymerization complex within a solvent environment. While QM methods calculate static binding energies, MD simulations can model how the this compound template, functional monomers, and solvent molecules move and interact in a dynamic state. mdpi.commdpi.com This provides a more realistic representation of the self-assembly process prior to polymerization, helping to assess the stability of the hydrogen bonds and other non-covalent interactions that hold the complex together. mdpi.comnih.gov

Computational Design of Molecularly Imprinted Polymers (MIPs)

The computational design of MIPs is a primary area where modeling of this compound is applied. mdpi.combiolscigroup.us This rational design approach replaces or supplements traditional, time-consuming laboratory screening of monomers and conditions. biolscigroup.usresearchgate.net The process for designing a this compound-specific MIP involves a multi-step computational protocol:

Template Optimization : The geometry of the this compound molecule is optimized using a method like DFT. mdpi.com

Monomer Library Screening : A virtual library of common functional monomers is created. Each monomer is allowed to interact with the optimized this compound template.

Complex Optimization and Energy Calculation : The geometry of each template-monomer complex is optimized, and the binding energy is calculated using DFT or semi-empirical methods. mdpi.commdpi.com This step identifies the monomers that form the most stable complexes with this compound.

Stoichiometry Optimization : Calculations are performed with different ratios of template to the best-performing functional monomers to find the optimal stoichiometry for imprinting. mdpi.com

Solvent Selection : The influence of different solvents (porogens) on the stability of the pre-polymerization complex is simulated to select a solvent that does not disrupt the crucial template-monomer interactions. mdpi.com

This computational workflow enables the efficient and targeted design of synthetic receptors with high affinity and selectivity for this compound. mdpi.combiolscigroup.us

Selection of Functional Monomers (e.g., Pyrrole)

The choice of a functional monomer is critical as it dictates the nature and strength of the interactions with the template molecule, this compound. An ideal functional monomer should possess functional groups that are complementary to those of the template, facilitating the formation of a stable pre-polymerization complex. For this compound, which has a hydroxyl group and an ether linkage, potential interactions could include hydrogen bonding and π-π stacking.

Computational studies, particularly DFT calculations, are employed to evaluate the binding energies between the template and a library of potential functional monomers. nih.gov For instance, a theoretical study might compare the interaction of this compound with monomers such as methacrylic acid (MAA), 4-vinylpyridine (B31050) (4-VP), and pyrrole. Pyrrole, with its aromatic ring and N-H group, could potentially engage in both hydrogen bonding with the ether oxygen of this compound and π-π stacking with its phenyl ring. researchgate.net DFT calculations can quantify the strength of these interactions, providing a basis for selecting the most promising candidate. researchgate.net

A hypothetical comparison of binding energies between this compound and different functional monomers, as would be determined by DFT calculations, is presented in Table 1. A more negative binding energy indicates a more stable complex.

Table 1: Hypothetical Binding Energies of this compound with Various Functional Monomers

| Functional Monomer | Predominant Interaction Type | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Methacrylic Acid | Hydrogen Bonding | -8.5 |

| 4-Vinylpyridine | Hydrogen Bonding | -7.2 |

| Pyrrole | Hydrogen Bonding & π-π Stacking | -9.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

Optimization of Template-to-Monomer Ratios

Once a suitable functional monomer is identified, the next crucial step is to determine the optimal molar ratio of the template to the monomer. An insufficient amount of monomer will lead to incomplete complexation and fewer recognition sites, while an excess can result in non-specific binding and reduced selectivity. mdpi.com

Molecular dynamics simulations can be utilized to investigate the stoichiometry of the pre-polymerization complex. nih.govmdpi.com By simulating a system containing one template molecule and a varying number of functional monomer molecules, it is possible to determine the point at which the binding sites on the template become saturated. This is often visualized by analyzing the radial distribution function (RDF) and the coordination number of the monomer molecules around the template.

For example, a simulation might reveal that the most stable configuration for the this compound-pyrrole complex is a 1:2 ratio, where two pyrrole molecules form strong interactions with the template. Adding more monomer molecules beyond this ratio may not lead to a significant increase in the stability of the primary complex and could promote self-association of the monomers, which is undesirable.

Table 2: Hypothetical Interaction Energies for Different Template-to-Monomer Ratios

| Template:Monomer Ratio | Average Interaction Energy (kcal/mol) |

|---|---|

| 1:1 | -7.5 |

| 1:2 | -12.3 |

| 1:3 | -12.5 |

Note: This data is hypothetical. The optimal ratio is typically chosen where the interaction energy plateaus, indicating saturation of the binding sites.

Solvent Effects on Noncovalent Interactions in MIP Synthesis

The solvent, or porogen, in which the polymerization takes place plays a pivotal role in the formation of the pre-polymerization complex. The solvent molecules can compete with the template and monomer for non-covalent interactions, thereby influencing the stability of the complex and the subsequent recognition properties of the MIP. rsc.org

Computational models can predict how different solvents will affect the interactions between this compound and the chosen functional monomer. rsc.orgchemistryworld.com Solvents that are too polar might disrupt hydrogen bonds, while non-polar solvents may be too weak to solubilize the components adequately. The ideal solvent should promote the desired template-monomer interactions while minimizing competing interactions.

For the this compound-pyrrole system, a moderately polar aprotic solvent like acetonitrile (B52724) could be a suitable choice, as it would be less likely to interfere with the hydrogen bonding and π-π stacking interactions compared to a protic solvent like methanol (B129727). Computational studies can quantify this by calculating the interaction energies in the presence of different solvent molecules, helping to guide the selection of the optimal porogen for the synthesis.

Table 3: Hypothetical Influence of Solvent on the Template-Monomer Interaction Energy

| Solvent | Dielectric Constant | Template-Monomer Interaction Energy (kcal/mol) |

|---|---|---|

| Chloroform | 4.8 | -11.5 |

| Acetonitrile | 37.5 | -12.3 |

| Methanol | 32.7 | -9.1 |

Note: This data is hypothetical and illustrates how computational screening can aid in solvent selection.

Environmental Chemistry and Degradation Pathways

Microbial Degradation of 2-Isopropoxyphenol Precursors

The primary route for the breakdown of propoxur (B1679652) in soil and water systems is through microbial activity. researchgate.net Various microorganisms have demonstrated the ability to degrade this carbamate (B1207046) pesticide, utilizing it for growth and energy. researchgate.net

Soil microorganisms are crucial in the biodegradation of propoxur. researchgate.net Studies have shown that the degradation of propoxur is significantly enhanced in soils with a history of its application, suggesting an adaptation of the microbial community. tandfonline.comnih.gov This enhancement, however, may not be permanent, with degradation rates in some soil layers reverting to pre-application levels over time. tandfonline.comnih.gov The process of mineralization, where the compound is broken down into simpler inorganic substances, is a key indicator of biodegradation. tandfonline.comtandfonline.com Factors conducive to high microbial activity, such as frequent irrigation and fertilization in turfgrass soils, can lead to rapid degradation of propoxur. tandfonline.com A variety of bacteria capable of degrading carbamate pesticides have been successfully isolated from soil environments. researchgate.net

| Enzyme Class | Specific Name/Type | Function | Source/Reference |

|---|---|---|---|

| Hydrolases | Carboxyl ester hydrolases (EC 3.1.1) | Catalyze the hydrolysis of carboxylesters, the primary step in carbamate degradation. | nih.gov |

| Hydrolases | Propoxur Hydrolase | Specifically hydrolyzes propoxur to this compound and methylamine. Activity found in cell-free extracts of Pseudomonas sp. | researchgate.netfao.org |

| Esterases/Proteases | Esterases, Proteases | Reported to cleave the carbamate linkage in various compounds. | nih.gov |

While single bacterial strains can degrade propoxur, microbial consortia, or communities of different bacterial species, often exhibit more efficient and complete degradation. researchgate.netnih.gov This is due to syntrophic relationships, where the metabolic products of one species serve as the substrate for another, and a division of labor in the degradation pathway. nih.gov

Several bacterial genera have been identified as effective degraders of propoxur and its intermediates:

Pseudomonas sp.: Strains of Pseudomonas have been isolated that can utilize propoxur as a sole source of carbon and nitrogen. researchgate.netfao.org They hydrolyze propoxur to this compound and methylamine. researchgate.netfao.org

Arthrobacter sp.: A strain of Arthrobacter was isolated from turfgrass soil and was shown to be capable of degrading propoxur. tandfonline.comnih.govtandfonline.com

Pseudaminobacter sp. and Nocardioides sp.: A syntrophic consortium of Pseudaminobacter sp. SP1a and Nocardioides sp. SP1b has been shown to biodegrade propoxur. researchgate.net Nocardioides species are known for their ability to degrade a variety of hard-to-degrade pollutants by using them as carbon sources. nih.gov

| Bacterial Genus/Species | Role in Degradation | Key Finding | Source/Reference |

|---|---|---|---|

| Pseudomonas sp. | Primary Degrader | Can use propoxur as a sole carbon and nitrogen source, hydrolyzing it to this compound. | researchgate.netfao.org |

| Arthrobacter sp. | Primary Degrader | Isolated from propoxur-treated turfgrass soil and capable of its degradation. | tandfonline.comnih.gov |

| Pseudaminobacter sp. SP1a | Consortium Member | Works syntrophically with Nocardioides sp. to degrade propoxur. | researchgate.net |

| Nocardioides sp. SP1b | Consortium Member | Participates in the syntrophic degradation of propoxur. Known for degrading recalcitrant compounds. | researchgate.netnih.gov |

Following the initial hydrolysis of propoxur, the resulting metabolite, this compound, can be further utilized by microorganisms. researchgate.netfao.org Several bacterial strains have the metabolic capability to use phenolic compounds as their sole source of carbon and energy for growth. nih.gov For instance, a Pseudomonas species that degrades propoxur was found to accumulate this compound in the culture medium, suggesting its subsequent use as a carbon source. fao.org The ability to degrade phenol (B47542) and related compounds is not limited to bacteria; the thermoacidophilic archaeon Saccharolobus solfataricus P2 can also utilize phenol for biomass production, although it induces a significant stress response. frontiersin.orgnih.govnih.govresearchgate.net The degradation of phenolic compounds often proceeds through the formation of catechol, which then enters central metabolic pathways. frontiersin.orgmdpi.com

Photodegradation Studies and Environmental Half-lives of Related Compounds

Photodegradation, the breakdown of compounds by light, is another potential environmental fate for this compound and its precursors. While some carbamates are relatively stable to breakdown by ultraviolet or sunlight, photodegradation can be enhanced by photosensitizers. researchgate.net For example, the photodegradation of phenol can be effectively achieved using a TiO₂ catalyst supported on γ-Al₂O₃, which accelerates the process under UV irradiation. mdpi.com The efficiency of this process is influenced by factors such as catalyst preparation and calcination temperature. mdpi.com

The environmental persistence of a compound is often described by its half-life (t₁/₂), the time it takes for half of the initial amount to degrade. The half-life of propoxur in turfgrass soil was found to be linked to microbial activity, with enhanced degradation (and thus a shorter half-life) observed after a single application. tandfonline.comnih.gov This enhancement lasted for over 12 months in the surface soil layer but less than 12 months in the subsurface layer. tandfonline.comnih.gov

Electrochemical Degradation Processes

Electrochemical oxidation represents a promising technology for the remediation of water contaminated with phenolic compounds. mdpi.com These processes utilize an electric current and specialized anode materials to generate highly reactive species, such as hydroxyl radicals (•OH), which can break down persistent organic pollutants. nih.gov

The effectiveness of electrochemical degradation is highly dependent on the type of anode used. hku.hkresearchgate.net Studies comparing different anodes (e.g., Ti/SnO₂-Sb, Ti/RuO₂, and Pt) have shown that Ti/SnO₂-Sb anodes are particularly effective for the complete mineralization of phenol. hku.hkresearchgate.net With this anode, intermediate products like benzoquinone and various organic acids are rapidly oxidized, whereas with Ti/RuO₂ and Pt anodes, these intermediates can accumulate and form polymeric compounds. hku.hk The process involves the total destruction of the aromatic ring structure, ultimately leading to the formation of maleic and oxalic acids, and eventually carbon dioxide. mdpi.com The efficiency of degradation can be influenced by parameters such as current density and the initial concentration of the pollutant. researchgate.net

Electrocatalytic Deoxygenation-Hydrogenation

While specific studies on the electrocatalytic deoxygenation-hydrogenation of this compound are not extensively documented, the behavior of analogous phenolic compounds provides significant insights into its potential degradation pathway. Electrocatalytic hydrogenation (ECH) is a promising method for the upgrading of biomass-derived oxygenates, such as phenolic compounds, under mild conditions. nih.gov This process typically involves the use of a metal catalyst and an electric current to facilitate the reduction of the phenolic hydroxyl group and the saturation of the aromatic ring.

Research on model compounds like phenol, guaiacol (B22219) (2-methoxyphenol), and syringol (2,6-dimethoxyphenol) has demonstrated the feasibility of ECH for deoxygenation. nih.gov For instance, using a ruthenium supported on activated carbon cloth (Ru/ACC) electrocatalyst, these compounds can be reduced, with factors such as temperature and pH significantly influencing the reaction efficiency and product selectivity. nih.gov Acidic conditions, for example, have been shown to favor the conversion and electrochemical efficiency for guaiacol reduction. nih.gov

The complete hydrodeoxygenation of various lignin-related phenolic compounds to cyclic hydrocarbons has been achieved using a Pt/C catalyst in a stirred slurry cathode catalytic reactor under mild conditions (1 atm, 25–60 °C). rsc.org The process benefits from a dual-function catalyst that aids in both hydrogenation and dehydration. rsc.org The addition of isopropanol (B130326) as a solvent is crucial for solubilizing the substrate and promoting the hydrodeoxygenation reactions. rsc.org It is plausible that this compound would undergo a similar transformation, leading to the formation of cyclohexanol (B46403) and, ultimately, cyclohexane, representing a complete deoxygenation and hydrogenation. The process involves the initial hydrogenation of the aromatic ring, followed by the cleavage of the C-O bonds of the hydroxyl and isopropoxy groups.

The table below summarizes the conditions and outcomes of electrocatalytic hydrodeoxygenation for related phenolic compounds, which can be extrapolated to predict the behavior of this compound.

| Model Compound | Catalyst | Conditions | Key Findings |

| Phenol, Guaiacol, Syringol | Ru/ACC | Ambient pressure, ≤80°C | Activity and efficiency are dependent on temperature and pH; acidic conditions favor conversion. nih.gov |

| Lignin-related phenolics | Pt/C | 1 atm, 25–60 °C, methanesulfonic acid/isopropanol/salt electrolyte | High conversion (up to 90%) and selectivity for fully deoxygenated products like propylcyclohexane. rsc.org |

Cleavage of Aryl-OR Ether Bonds

The cleavage of the aryl-OR ether bond is a critical step in the degradation of this compound. Ether linkages are generally stable, and their cleavage often requires specific reagents or conditions. wikipedia.org In an environmental context, this breakdown can occur through various chemical and biological mechanisms.

Acid-catalyzed hydrolysis is a common pathway for ether cleavage. The reaction typically proceeds via an S\N1 or S\N2 mechanism, depending on the structure of the ether. wikipedia.org For an alkyl aryl ether like this compound, the cleavage generally occurs at the alkyl-oxygen bond because the aryl-oxygen bond is more stable. unacademy.com The process is initiated by the protonation of the ether oxygen, making the leaving group (the alcohol) more stable. masterorganicchemistry.com

In the case of this compound, the isopropyl group is a secondary alkyl group. The cleavage could therefore proceed through a mixture of S\N1 and S\N2 pathways. The S\N1 pathway would involve the formation of a secondary isopropyl carbocation, which is relatively stable.

Recent research has also explored the reductive cleavage of aryl ethers. For example, the use of aryl silyl (B83357) ethers has been shown to enable preferential cleavage of the Ar-O bond in the reductive generation of aryllithium species, although this specific method is more relevant to synthetic chemistry than environmental degradation. acs.org

The table below outlines the general mechanisms for the cleavage of aryl-OR ether bonds.

| Cleavage Mechanism | Description | Relevance to this compound |

| Acid-Catalyzed Hydrolysis (S\N1/S\N2) | The ether oxygen is protonated by a strong acid, followed by nucleophilic attack by a halide or water, leading to the cleavage of the C-O bond. wikipedia.orgmasterorganicchemistry.com | The aryl-O-isopropyl bond would likely be cleaved, yielding catechol and isopropanol or isopropyl halides depending on the reaction conditions. The secondary nature of the isopropyl group allows for both S\N1 and S\N2 pathways. masterorganicchemistry.com |

| Reductive Cleavage | Involves the use of reducing agents to break the C-O bond. acs.org | While less common in natural environmental settings, it is a potential pathway in engineered remediation systems. |

Biomedical and Toxicological Research on 2 Isopropoxyphenol

Biomarker of Exposure to Pesticides (e.g., Propoxur)

2-Isopropoxyphenol is a well-established biomarker for assessing human exposure to the insecticide propoxur (B1679652). herts.ac.uk Its detection in biological samples, particularly urine, provides a reliable indication of the absorbed dose of the parent compound.

The presence of this compound in human urine is a primary indicator used in biomonitoring studies to quantify exposure to propoxur. Various analytical methods have been developed for its sensitive and specific detection. A gas chromatography-mass spectrometric (GC-MS) assay, for instance, allows for the quantification of this compound with a detection limit as low as 6 micrograms per liter (µg/L). nih.gov This method typically involves the hydrolysis of urinary conjugates of this compound before extraction and analysis. nih.gov The analytical recovery of this compound from spiked urine samples has been reported to be over 95%, demonstrating the reliability of such methods. nih.gov

Biomonitoring studies have shown that in individuals not exposed to propoxur, this compound is not detected in urine. nih.gov Following oral administration of propoxur, approximately 80% of the dose is excreted in the urine as this compound within 10 hours, highlighting its rapid elimination. nih.gov Studies have documented urinary levels of up to 140 parts per million (ppm) of the phenol (B47542) in individuals who ingested propoxur without showing clinical signs of poisoning. inchem.org However, in cases of occupational exposure leading to illness, urinary levels of 80 ppm have been consistently observed. inchem.org

Table 1: Analytical Parameters for this compound Detection in Urine

| Parameter | Value | Reference |

|---|---|---|

| Detection Limit (GC-MS) | 6 µg/L | nih.gov |

| Analytical Recovery | >95% | nih.gov |

| Excretion of Propoxur as this compound | ~80% within 10 hours | nih.gov |

Upon absorption into the human body, propoxur undergoes rapid metabolism. The primary metabolic pathway is hydrolysis, which cleaves the carbamate (B1207046) ester bond to yield this compound. inchem.orgnih.gov This detoxification step is crucial as it breaks down the toxic parent compound. Following its formation, this compound is further metabolized through phase II conjugation reactions, primarily forming glucuronide and sulfate (B86663) conjugates. researchgate.netnih.govdphen1.com These conjugates are water-soluble and are readily excreted from the body, mainly through urine. researchgate.netdphen1.com

The excretion of this compound as conjugates is a rapid process. Studies have shown that the peak urinary concentration of the phenol occurs within four hours of ingestion. inchem.org The conjugates are stable in frozen urine (-20°C) for at least seven months, which is an important consideration for the design of biomonitoring studies. nih.gov The analysis of these conjugates in urine typically requires an enzymatic hydrolysis step (using β-glucuronidase and arylsulfatase) to release the free this compound for quantification. nih.govdphen1.com While glucuronide conjugates are often the major metabolites for many phenols, the specific ratio of glucuronide to sulfate conjugates for this compound in humans is not extensively detailed in the provided search results. researchgate.netnih.gov

The measurement of urinary this compound is a valuable tool for assessing both occupational and environmental exposure to propoxur. herts.ac.uknih.gov In occupational settings, such as among agricultural workers in greenhouses or individuals involved in spraying operations, biomonitoring of this compound provides a direct measure of the absorbed dose of propoxur. nih.govinchem.org This allows for the evaluation of workplace safety measures and the risk of overexposure. nj.gov For instance, studies have been conducted on workers in greenhouses for ornamental plants to assess their exposure to propoxur through the analysis of urinary this compound. nih.gov

Environmental exposure to propoxur can occur through various sources, and biomonitoring provides a means to assess the exposure of the general population. nih.gov The National Health and Nutrition Examination Survey (NHANES) is an example of a large-scale program that uses biomonitoring to assess exposure to a wide range of environmental chemicals, including pesticides. nih.gov By analyzing urinary metabolites like this compound, such surveys can identify trends in exposure across different demographics and geographical locations. nih.gov

Role in Metabolic Pathways

This compound is a key intermediate in the metabolic breakdown of propoxur in both mammals and microorganisms, highlighting its central role in the biotransformation of this pesticide.

In mammals, propoxur is metabolized through several pathways, with hydrolysis to this compound being a major route. inchem.org This reaction is catalyzed by esterase enzymes. In addition to hydrolysis, other metabolic transformations of propoxur that have been identified in vitro using rat liver microsomes include the formation of 2-hydroxyphenyl methylcarbamate, 5-hydroxy propoxur, and N-hydroxymethyl propoxur. inchem.org In vivo, an additional metabolite hydroxylated at the isopropoxy group has been observed. inchem.org These metabolites, including this compound, can then undergo conjugation with glucuronic acid in the presence of UDP-glucuronic acid, facilitating their excretion. inchem.org

While the direct microbial degradation of this compound to catechol is not extensively detailed in the provided search results, the degradation of similar phenolic compounds by microorganisms often involves the formation of catechol as a central intermediate. For example, some bacteria can degrade phenol by first hydroxylating it to form catechol. nih.gov This catechol then undergoes ring cleavage, either through the ortho or meta pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. nih.gov The resulting products are then further metabolized and can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov It is plausible that microorganisms capable of degrading this compound might employ a similar strategy, first converting it to a catechol-like intermediate before ring fission.

Sensitization Potential of Related Phenol Derivatives

The potential for chemical compounds to cause skin sensitization is a critical area of toxicological research. While direct studies on the sensitization potential of this compound are not extensively available, research into related phenol derivatives, particularly those used in the production of phenol-formaldehyde resins (PFR), provides valuable insights into this toxicological endpoint. Allergic contact dermatitis (ACD) is a common adverse health effect associated with exposure to certain phenol derivatives. nih.gov

Phenol-formaldehyde resins are polymers created from the reaction of a phenol or a substituted phenol with formaldehyde. researchgate.net These resins are known sensitizing agents, and adverse reactions can include irritant dermatitis, chemical burns, and allergic contact dermatitis. nih.govresearchgate.net

Research has focused on identifying which specific phenol-formaldehyde resins and their constituent monomers are responsible for sensitization. One such resin, para-tertiary-butyl phenol-formaldehyde resin (PTBP-FR), is a well-known allergen included in standard patch test series. nih.gov However, studies have shown that testing with PTBP-FR alone is not sufficient to identify all cases of contact allergy to the broader class of phenol-formaldehyde resins. nih.gov This highlights the importance of considering a battery of PFRs for accurate diagnosis.